An In-depth Technical Guide to the Physicochemical Properties of Sofosbuvir Impurity A
An In-depth Technical Guide to the Physicochemical Properties of Sofosbuvir Impurity A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Sofosbuvir impurity A, a significant related substance in the synthesis and stability of the antiviral drug Sofosbuvir. Understanding these properties is crucial for the development of analytical methods, quality control strategies, and formulation processes.
Identification and Structure
Sofosbuvir impurity A is identified as a diastereoisomer of Sofosbuvir.[][2] It shares the same molecular formula and weight as the active pharmaceutical ingredient (API).[][2][3][4][5] There appear to be multiple CAS numbers associated with what is termed "Sofosbuvir Impurity A," including 1190308-01-0 and 1496552-16-9, which refer to stereoisomers.[][3] For the purpose of this guide, we will consider the properties associated with these identifiers.
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IUPAC Name: propan-2-yl (2R)-2-[(R)-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[]
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Synonyms: Sofosbuvir (R)-Phosphate, Sofosbuvir Rp-Isomer[3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Sofosbuvir impurity A based on available data.
| Property | Value | Source(s) |
| Molecular Formula | C22H29FN3O9P | [][2][3][5] |
| Molecular Weight | 529.45 g/mol | [][2][3][4][5] |
| Appearance | Solid powder | [] |
| Purity | ≥95% | [] |
| Solubility | Soluble in DMSO | [] |
| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [] |
| Storage | Store at -20°C | [] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of physicochemical properties. The following sections describe standard methodologies applicable to pharmaceutical impurities like Sofosbuvir impurity A.
The melting point is a critical parameter for assessing the purity of a crystalline solid.[6][7] Pure substances typically exhibit a sharp melting point, whereas impurities can cause a depression and broadening of the melting range.[8]
Methodology: Capillary Method
This is a common and widely accepted pharmacopeial method for melting point determination.[6][7][8]
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Sample Preparation: Ensure the sample of Sofosbuvir impurity A is completely dry and in a fine powder form.[7][8]
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Capillary Loading: Gently tap the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample to collect a small amount.[9] Tap the closed end of the tube on a hard surface to compact the powder into a column of 2.5-3.5 mm at the bottom.[9]
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Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[7]
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Heating: Heat the sample rapidly to a temperature approximately 5°C below the expected melting point.[9] Then, reduce the heating rate to about 1°C per minute to allow for accurate observation.[9]
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Observation and Recording: Observe the sample through a viewing eyepiece.[8] Record the temperature at which the substance begins to collapse (onset point) and the temperature at which it is completely molten (clear point).[9] The range between these two temperatures is the melting range.
Caption: Workflow for Melting Point Determination via the Capillary Method.
Solubility is a fundamental property that influences bioavailability and formulation design. The shake-flask method is a standard approach for determining equilibrium solubility.[10][11][12]
Methodology: Shake-Flask Method
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System Preparation: Prepare aqueous buffers at various physiological pH values (e.g., 1.2, 4.5, 6.8).[10] Maintain the temperature at 37 ± 1 °C throughout the experiment to mimic physiological conditions.[10]
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Sample Addition: Add an excess amount of Sofosbuvir impurity A solid to a stoppered flask or vial containing a known volume of the prepared buffer.[11] The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[12]
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Equilibration: Place the flasks in a mechanical shaker or agitator.[10] Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[11] Preliminary tests can establish the time required to reach equilibrium.[10]
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Sample Separation: After equilibration, allow the solution to stand, letting the excess solid settle. Separate the saturated supernatant from the undissolved solid using centrifugation or filtration (e.g., with a 0.45 µm syringe filter).[11]
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Analysis: Accurately dilute the clear supernatant and determine the concentration of the dissolved Sofosbuvir impurity A using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]
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pH Verification: Measure and record the final pH of the saturated solution to ensure it has not significantly changed during the experiment.[10]
Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.
Logical Relationships
Sofosbuvir impurity A is intrinsically linked to the parent drug, Sofosbuvir. It is a diastereoisomer, meaning it has the same molecular composition but a different spatial arrangement of atoms, which can arise during the synthesis or degradation of the API.
Caption: Relationship between Sofosbuvir and its diastereomeric Impurity A.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. Sofosbuvir Impurity A | CAS No- 1496552-16-9 | Simson Pharma Limited [simsonpharma.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. nano-lab.com.tr [nano-lab.com.tr]
- 7. westlab.com [westlab.com]
- 8. Melting Point Test - CD Formulation [formulationbio.com]
- 9. thinksrs.com [thinksrs.com]
- 10. who.int [who.int]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
